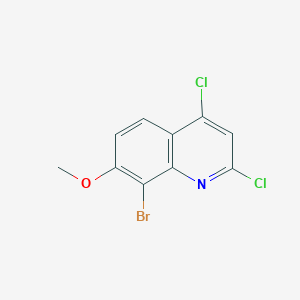

8-Bromo-2,4-dichloro-7-methoxyquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

1254256-54-6 |

|---|---|

Fórmula molecular |

C10H6BrCl2NO |

Peso molecular |

306.97 g/mol |

Nombre IUPAC |

8-bromo-2,4-dichloro-7-methoxyquinoline |

InChI |

InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5-6(12)4-8(13)14-10(5)9(7)11/h2-4H,1H3 |

Clave InChI |

VTUOWSJJIRXSJN-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Br |

Origen del producto |

United States |

Ii. Chemical Synthesis and Methodologies

Established Synthetic Routes to 8-Bromo-2,4-dichloro-7-methoxyquinoline

The synthesis is characterized by two main stages: the formation of the quinoline (B57606) core and the subsequent bromination.

The construction of the quinoline ring system is a critical first step, accomplished through a cyclization reaction involving specific aniline (B41778) and dicarbonyl precursors.

The synthesis of the precursor, 2,4-dichloro-7-methoxyquinoline (B1322905), commences with the reaction of m-Anisidine (B1676023) and malonic acid. This reaction serves to form the foundational structure that will ultimately become the heterocyclic and benzene (B151609) rings of the quinoline core. This approach is a variation of well-established quinoline syntheses, such as the Combes and Conrad-Limpach reactions, which utilize anilines and dicarbonyl compounds to build the quinoline scaffold. wikipedia.orgijcce.ac.ir

Phosphorus oxychloride (POCl₃) plays a crucial dual role in this synthesis. It acts as both a dehydrating agent to facilitate the cyclization of the initial reactants and as a chlorinating agent. Following the initial condensation of m-Anisidine and malonic acid, the intermediate undergoes cyclization. POCl₃ then chlorinates the hydroxyl groups that form on the quinoline ring at positions 2 and 4, converting them into chlorides. This yields the stable intermediate, 2,4-dichloro-7-methoxyquinoline. preprints.org The use of POCl₃ is a common and effective method for achieving both cyclization and chlorination in the synthesis of various heterocyclic compounds.

| Reactants | Reagents | Product |

|---|---|---|

| m-Anisidine, Malonic Acid | Phosphorus Oxychloride (POCl₃) | 2,4-dichloro-7-methoxyquinoline |

With the 2,4-dichloro-7-methoxyquinoline core synthesized, the next critical step is the introduction of a bromine atom at the C-8 position. This is achieved through an electrophilic aromatic substitution reaction where the position of substitution is carefully controlled.

The regioselective bromination is accomplished using N-Bromosuccinimide (NBS) as the bromine source and Trifluoroacetic Acid (TFA) as a catalyst. NBS is a widely used reagent for selective brominations because it provides a low, constant concentration of bromine, which helps to prevent over-bromination and control the reaction's selectivity. nih.gov The reaction is typically carried out in a solvent like methylene (B1212753) chloride at a reduced temperature to further enhance selectivity. TFA activates the NBS, making the bromine more electrophilic and facilitating its attack on the electron-rich quinoline ring.

| Reactant | Reagents | Product |

|---|---|---|

| 2,4-dichloro-7-methoxyquinoline | N-Bromosuccinimide (NBS), Trifluoroacetic Acid (TFA) | This compound |

The selectivity of the bromination at the C-8 position is governed by the electronic effects of the substituents already present on the quinoline ring. In electrophilic aromatic substitution, substituents can either activate (increase reactivity) or deactivate (decrease reactivity) the ring and direct incoming electrophiles to specific positions (ortho, meta, or para). lumenlearning.comwvu.edulibretexts.org

In the case of 2,4-dichloro-7-methoxyquinoline, the key directing group is the methoxy (B1213986) (-OCH₃) group at the C-7 position. The methoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance. youtube.comlibretexts.org This donation of electrons preferentially increases the electron density at the ortho and para positions relative to the methoxy group. The C-8 position is ortho to the C-7 methoxy group, making it highly activated and thus the primary site for electrophilic attack by the bromine. While the chlorine atoms at C-2 and C-4 are deactivating groups, the powerful activating and directing effect of the methoxy group at C-7 dominates, leading to the observed high regioselectivity for the C-8 position. libretexts.org Theoretical studies on similar quinoline systems confirm that the positions ortho to strong activating groups are electronically favored for electrophilic substitution. semanticscholar.org

Comparative Analysis of Synthetic Efficiencies and Yields in Multi-Step Preparations

The first step is the cyclization of m-anisidine with malonic acid using phosphorus oxychloride (POCl₃) to form the intermediate, 2,4-dichloro-7-methoxy-quinoline. google.com This reaction is a variation of the Combes quinoline synthesis. The subsequent step involves the regioselective bromination of this intermediate to yield the final product, this compound. This is achieved using N-Bromosuccinimide (NBS) as the brominating agent in the presence of trifluoroacetic acid (TFA) and a solvent like methylene chloride at a reduced temperature. google.com

The efficiency of such multi-step syntheses is contingent on the yield of each individual step. While specific yields can vary based on reaction scale and purification methods, the described process highlights a common strategy for building complex halogenated quinolines. The initial cyclization provides the core quinoline structure, and subsequent electrophilic aromatic substitution introduces the bromo-substituent at a specific position, directed by the existing methoxy group and the heterocyclic ring's electronic properties.

| Step | Starting Material | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1 | m-Anisidine | Malonic acid, POCl₃ | 2,4-dichloro-7-methoxy-quinoline | Two crops yielding 11.4g (97.01% pure) and 2.7g (95.3% pure) from 31.05g starting material. google.com |

| 2 | 2,4-dichloro-7-methoxy-quinoline | N-Bromosuccinimide (NBS), Trifluoroacetic acid (TFA), CH₂Cl₂ | This compound | Yield not explicitly stated for this specific step in the provided document. google.com |

This table summarizes the multi-step synthesis pathway for this compound.

Advanced and Green Chemistry Approaches in Quinoline Synthesis Applicable to Halogenated Derivatives

Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally benign, and atom-economical methods for constructing heterocyclic scaffolds like quinoline. These "green" approaches are applicable to the synthesis of halogenated derivatives and aim to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By employing microwave irradiation, a rapid and efficient modification of the Friedländer quinoline synthesis can be achieved. nih.gov For instance, the reaction of 2-aminophenylketones with cyclic ketones, which proceeds very slowly and with poor yield under conventional heating, can be completed in as little as five minutes in excellent yield when irradiated with microwaves at 160 °C using neat acetic acid as both a solvent and catalyst. nih.gov This technique offers significant advantages over methods requiring higher temperatures or strong acids and aligns with green chemistry principles due to the use of acetic acid. nih.gov The application of microwaves has been shown to improve yields and drastically shorten reaction times in the synthesis of various quinoline derivatives. frontiersin.org

In pursuit of greener synthetic protocols, catalyst-free and solvent-free reaction conditions have been developed for quinoline synthesis. These methods are environmentally friendly as they eliminate the need for potentially toxic catalysts and volatile organic solvents. jocpr.com A straightforward and efficient method for synthesizing quinolines involves the Friedländer reaction of 2-aminobenzaldehyde (B1207257) with ketones or malononitrile (B47326) in water at 70°C, without any catalyst. organic-chemistry.org This approach addresses the drawbacks of traditional methods that often require harsh conditions or organic solvents, leading to higher yields and simpler procedures. organic-chemistry.org Solvent-free reactions, where reactants are heated together in the presence of a catalyst like caesium iodide, also provide a clean, simple, and efficient methodology with short reaction times and good yields. researchgate.net

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov A highly effective one-pot Friedländer synthesis of quinolines has been developed using inexpensive reagents. nih.govrsc.org In this process, o-nitroarylcarbaldehydes are first reduced to o-aminoarylcarbaldehydes using iron in the presence of catalytic aqueous HCl. The resulting intermediate is then condensed in situ with a ketone or aldehyde to form the final quinoline product in high yields (66-100%). nih.govrsc.org This strategy avoids lengthy separation and purification procedures for intermediates, thereby saving time and resources. rsc.org

Nanocatalysts are gaining significant attention in organic synthesis due to their high surface area, enhanced reactivity, and potential for recovery and reuse. acs.orgnih.gov The use of nanocatalysts offers an effective alternative to traditional catalysts, which often suffer from drawbacks like harsh reaction conditions, low yields, and difficulty in recovery. acs.orgnih.gov Various nanocatalysts, including those based on magnetic nanoparticles, have been successfully employed for the synthesis of quinoline and its derivatives. acs.orgbohrium.com For example, a magnetic nanocatalyst, IRMOF-3/PSTA/Cu, has been used in a one-pot multicomponent reaction to produce quinoline derivatives in excellent yields (85–96%) at 80 °C. nih.gov The unique properties of nanocatalysts contribute to more efficient and environmentally friendly synthetic routes. taylorfrancis.com

| Nanocatalyst | Reaction Type | Key Advantages | Reported Yields |

|---|---|---|---|

| Fe₃O₄@SiO₂/isoniazid/Cu(II) | Friedländer Synthesis | Magnetic, recoverable. nih.gov | 68-96% nih.gov |

| IRMOF-3/PSTA/Cu | One-pot multicomponent synthesis | High porosity, large surface area. nih.gov | 85-96% nih.gov |

| KF/clinoptinolite NPs | Multicomponent reaction | Green reagent, aqueous media. taylorfrancis.com | Not specified. taylorfrancis.com |

| Cobalt Nanoparticles | Hydrogenation of quinolines | Inexpensive, efficient in water. rsc.org | Not specified. rsc.org |

This table provides examples of nanocatalysts used in the synthesis of quinoline derivatives.

Modern synthetic strategies are increasingly leveraging C-H bond activation and oxidative annulation to construct quinoline rings. mdpi.comsciprofiles.com These innovative methods bypass the need for pre-functionalized starting materials, offering more atom-economical and efficient routes. scilit.comresearchgate.net Transition-metal catalysis, particularly with rhodium, has enabled the direct synthesis of quinolines via the oxidative annulation of pyridines with alkynes. snnu.edu.cn This process involves a cascade of C-H activations at multiple positions on the pyridine (B92270) ring. snnu.edu.cn Such state-of-the-art techniques, which also include transition-metal-free and photo-induced protocols, represent a significant evolution from traditional methods, providing powerful tools for synthesizing complex quinolines with high efficiency. mdpi.comsciprofiles.com

Research Methodologies for Product Purification and Purity Optimization in Synthesis

The purification and optimization of purity for the target compound, this compound, are critical steps in its synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. Research methodologies primarily focus on crystallization, chromatography, and washing techniques, with High-Performance Liquid Chromatography (HPLC) being a key analytical method to verify the final purity of the product.

Following the bromination of 2,4-dichloro-7-methoxyquinoline, the crude product is typically subjected to a series of purification steps. One documented methodology involves quenching the reaction with an aqueous solution of sodium hydroxide (B78521) to neutralize the mixture and then separating the organic layer. google.com The solvent is subsequently removed under reduced pressure, and a solvent switch to isopropanol (B130326) (IPA) is performed. google.com

A common technique to induce crystallization and further purify the product involves heating the isopropanol mixture and then allowing it to cool to room temperature. google.com This process facilitates the precipitation of this compound from the solution. The resulting solid is then filtered and washed with a mixture of isopropanol and water, followed by a final wash with water to remove any remaining water-soluble impurities. google.com The purified product is then dried under a vacuum at an elevated temperature to yield a solid. google.com The purity of the product obtained through this method can be assessed using HPLC, with reported purities reaching approximately 95.1%. google.com

For subsequent reactions, such as Suzuki couplings where this compound acts as an intermediate, further purification of the resulting products is often necessary. google.com Column chromatography is a frequently employed technique for this purpose. google.com The crude product from the Suzuki reaction is concentrated and then purified by column chromatography using a solvent system such as a mixture of hexane (B92381) and dichloromethane (B109758). google.com

The progress of the reaction and the effectiveness of purification can be monitored by Thin Layer Chromatography (TLC) or HPLC. google.com Characterization of the purified product is typically achieved through one or more spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, in addition to determining its melting point. google.com

The table below summarizes a documented purification process for this compound following its synthesis.

| Step | Action | Reagents/Solvents | Purpose |

| 1 | Quenching | 1M Sodium Hydroxide | Neutralize the reaction mixture. |

| 2 | Layer Separation | Methylene Chloride, Water | Isolate the organic layer containing the product. |

| 3 | Solvent Removal | Rotovap under reduced pressure | Concentrate the crude product. |

| 4 | Solvent Switch & Crystallization | Isopropanol (IPA) | Prepare for crystallization and purification. |

| 5 | Filtration and Rinsing | IPA/Water mixture, Water | Remove impurities. |

| 6 | Drying | Vacuum at 50°C | Obtain the final solid product. |

The following table details the purity results for a related precursor, 2,4-dichloro-7-methoxyquinoline, which can be indicative of the purity achievable for its brominated derivative through similar crystallization techniques.

| Crop | Purity (%) |

| 1st Crop | 97.01 |

| 2nd Crop | 95.3 |

Iii. Chemical Reactivity and Derivatization

Electrophilic Substitution Reactions of the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (SEAr) in quinoline is generally less facile than in naphthalene, a consequence of the electron-withdrawing nature of the nitrogen atom which deactivates the ring system towards electrophilic attack. scribd.comwikipedia.org Such reactions, when they do occur, preferentially take place on the more electron-rich benzene (B151609) ring (positions C5, C6, C7, and C8) rather than the electron-deficient pyridine (B92270) ring (positions C2, C3, and C4). scribd.comyoutube.comquimicaorganica.org

Influence of Halogen and Methoxy (B1213986) Substituents on Electrophilic Reactivity

The substituents on the 8-Bromo-2,4-dichloro-7-methoxyquinoline molecule have a profound effect on its reactivity towards electrophiles.

Deactivating Groups : The chlorine atoms at C2 and C4, the bromine atom at C8, and the heterocyclic nitrogen atom all exert an electron-withdrawing effect. This cumulatively reduces the nucleophilicity of the aromatic system, making electrophilic substitution reactions challenging and requiring more forcing conditions compared to benzene or naphthalene. wikipedia.org

Activating Group : The methoxy group (-OCH3) at the C7 position is a strong activating group. nih.gov It donates electron density to the benzene portion of the ring system through a resonance effect (+M), which partially counteracts the deactivating effects of the halogens and the ring nitrogen.

Regioselectivity on the Benzene and Pyridine Moieties of Quinoline Derivatives

The pyridine ring of quinoline is strongly deactivated by the protonated nitrogen under the acidic conditions typical for electrophilic substitution, making this moiety highly resistant to attack. scribd.comwikipedia.org Therefore, any electrophilic substitution will occur on the benzene ring. The position of this attack is governed by the directing effects of the existing substituents.

C7-Methoxy Group : As a powerful ortho, para-director, the methoxy group at C7 activates the C6 and C8 positions.

C8-Bromo Group : Halogens are deactivating but also act as ortho, para-directors. The bromine at C8 would direct incoming electrophiles to the C7 position (which is already substituted) and the C6 position.

Considering these influences, the C6 position is the most likely site for an electrophilic attack. It is activated by both the C7-methoxy group (ortho) and the C8-bromo group (ortho), making it the most electron-rich and sterically accessible position on the benzene ring for an incoming electrophile. Substitution at C5 is sterically hindered and less electronically favored.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Nitrogen (ring) | 1 | -I, -M (deactivating) | Meta-directing on pyridine ring |

| Chlorine | 2, 4 | -I, +M (deactivating) | Ortho, para-directing |

| Methoxy | 7 | -I, +M (activating) | Ortho, para-directing (to C6, C8) |

| Bromo | 8 | -I, +M (deactivating) | Ortho, para-directing (to C7, C6) |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, particularly those bearing good leaving groups like halogens. The pyridine moiety of the quinoline ring is inherently electron-deficient, and this effect is amplified by the two chlorine substituents, making this compound highly susceptible to nucleophilic attack.

Reactivity at C2 and C4 Positions of the Quinoline Moiety

The C2 and C4 positions of the quinoline ring are activated towards nucleophilic attack due to their proximity to the electron-withdrawing nitrogen atom. Theoretical and experimental studies on analogous 2,4-dichloro-substituted N-heterocycles, such as 2,4-dichloroquinazolines, consistently show that the C4 position is significantly more reactive towards nucleophiles than the C2 position. nih.govstackexchange.commdpi.comresearchgate.net

This enhanced reactivity at C4 is attributed to several factors:

Electronic Stabilization : The intermediate (Meisenheimer complex) formed upon nucleophilic attack at C4 is more effectively stabilized by resonance involving the nitrogen atom compared to the intermediate formed from attack at C2. stackexchange.com

LUMO Coefficients : Density Functional Theory (DFT) calculations on similar systems reveal that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, indicating it is the more electrophilic site and more susceptible to nucleophilic attack. nih.govresearchgate.net

Consequently, reactions with nucleophiles can be performed with high regioselectivity, targeting the C4 position under milder conditions while leaving the C2 position intact.

Selective Displacement of Chloro Groups

The differential reactivity between the C2 and C4 positions allows for the selective and sequential displacement of the chlorine atoms. By carefully controlling reaction conditions, a nucleophile can be introduced exclusively at the C4 position. mdpi.commdpi.com

Typically, monosubstitution at C4 occurs under mild conditions, such as reactions at room temperature or with gentle heating in a polar solvent like ethanol (B145695) or isopropanol (B130326). stackexchange.com To achieve a second substitution at the less reactive C2 position, more forcing conditions are required. These may include higher temperatures, the use of microwave irradiation, or metal-catalyzed cross-coupling reactions. nih.gov This selectivity is a cornerstone of the synthetic utility of 2,4-dichloroquinoline (B42001) derivatives, enabling the creation of a diverse array of 2,4-disubstituted quinoline products.

Nucleophilic Attack with Various Amine Nucleophiles

The reaction of 2,4-dichloroquinoline derivatives with amine nucleophiles has been extensively studied and demonstrates the principles of selective reactivity. A wide range of primary and secondary amines, including aliphatic and aromatic amines, readily displace the C4-chloro group. nih.govmdpi.com

For instance, reacting 2,4-dichloro-6,7-dimethoxyquinazoline, an analogous compound, with various anilines in refluxing isopropanol for several hours leads to the exclusive formation of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. The chlorine at the C2 position remains unreacted under these conditions. This regioselectivity holds true for a variety of amine nucleophiles and reaction conditions. nih.gov

Table 2: Regioselectivity in Nucleophilic Substitution of 2,4-Dichloro-N-Heterocycles

| Nucleophile | Reaction Conditions | Primary Site of Attack | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Ethanol, 0-5 °C | C4 | stackexchange.com |

| Aniline (B41778) Derivatives | Isopropanol, reflux | C4 | nih.gov |

| Thiourea | Ethanol, reflux | C4 | mdpi.com |

| 1,2,4-Triazole | Neutral, acidic, or basic | C4 | researchgate.net |

| Various Amines | Mild conditions (e.g., RT to <100 °C) | C4 | mdpi.com |

| Various Amines | Harsh conditions (e.g., >100 °C, microwave) | C2 (after C4 substitution) | nih.gov |

This predictable reactivity makes this compound a valuable intermediate for the synthesis of more complex molecules, where substituents can be selectively introduced at the C4 and C2 positions to build molecular diversity.

Cross-Coupling Reactions and Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the elaboration of the this compound core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for creating diverse molecular architectures.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a widely used reaction for creating C-C bonds. In the case of polyhalogenated heterocycles like this compound, the reaction's site-selectivity is a critical consideration.

In cross-coupling reactions, the reactivity of aryl halides typically follows the order: Ar-I > Ar-Br > Ar-Cl. Based on this trend, one would expect the Suzuki-Miyaura coupling of this compound to occur preferentially at the C8-bromo position. However, research has shown that for this specific molecule, the reaction proceeds with high selectivity at the C2-chloro position. umn.eduacs.orgacsgcipr.org

This counterintuitive reactivity is attributed to the intrinsic electronic properties of the quinoline ring. umn.eduacs.org The C2 position in quinolines is highly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom. umn.eduacs.orgacsgcipr.org This high electrophilicity at C2 is sufficient to override the usual order of halide reactivity, making the C2-Cl bond more susceptible to oxidative addition by the palladium catalyst than the C8-Br bond. umn.eduacs.orgacsgcipr.org This selective activation allows for the precise introduction of substituents at the C2 position while leaving the C4-chloro and C8-bromo groups intact for potential subsequent transformations.

| Substrate | Expected Reaction Site (Based on C-Hal Bond Strength) | Observed Reaction Site | Governing Factor | Reference |

|---|---|---|---|---|

| This compound | C8 (Bromo) | C2 (Chloro) | High intrinsic electrophilicity of the C2 position in the quinoline ring | umn.eduacs.orgacsgcipr.org |

The choice of the catalytic system, particularly the palladium catalyst and its associated ligands, plays a crucial role in determining the outcome and selectivity of cross-coupling reactions. While the intrinsic electrophilicity of the C2 position in this compound strongly directs the reaction, the catalytic system can further fine-tune this selectivity.

In related polyhalogenated quinolines, the ligand choice has been demonstrated to be pivotal in directing the site of reaction. For instance, in the case of 2-chloro-6-bromoquinoline, different palladium catalysts can lead to reaction at either the C2 or C6 position. umn.eduacs.org The use of Pd(PPh₃)₄ favors coupling at the C2-chloro position, whereas a catalyst system with a different ligand, Pd(dppf)Cl₂, directs the reaction to the C6-bromo position. umn.eduacs.org This highlights the ability of the ligand sphere around the palladium center to influence which carbon-halogen bond undergoes oxidative addition. Factors such as the ligand's steric bulk and electronic properties can alter the catalyst's reactivity and preference for a specific reaction site. Therefore, while the C2 position is electronically favored in this compound, the selection of the palladium catalyst and reaction conditions remains a critical parameter for ensuring high selectivity and optimizing reaction yields.

Beyond the Suzuki-Miyaura coupling, the halogenated sites on this compound are amenable to other transition metal-catalyzed reactions. These methodologies provide alternative pathways for introducing diverse functional groups. Examples of such reactions include the Sonogashira, Stille, and Buchwald-Hartwig couplings.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.gov It is a powerful method for forming C(sp²)-C(sp) bonds and could be used to introduce alkynyl moieties onto the quinoline scaffold.

Stille Coupling: This reaction couples an organotin compound with an organic halide, catalyzed by palladium. Its tolerance for a wide variety of functional groups makes it a versatile tool in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with an amine. This would be a key reaction for introducing amino groups at the halogenated positions of the quinoline ring.

The principles of site-selectivity observed in Suzuki-Miyaura coupling are often translatable to these other cross-coupling reactions, with the highly electrophilic C2 position being a likely site for initial reactivity.

Suzuki-Miyaura Coupling at Specific Halogenated Sites

Reductive and Oxidative Transformations of the Quinoline Scaffold

The quinoline core and its halogen substituents can undergo various reductive and oxidative transformations, offering pathways to further modify the molecule's structure and properties.

Reductive dehalogenation is a process that replaces a halogen atom with a hydrogen atom. This strategy can be employed to selectively remove one or more halogen substituents from a polyhalogenated molecule. In this compound, the difference in reactivity between the bromo and chloro substituents allows for selective debromination.

The C-Br bond is generally weaker and more readily cleaved than the C-Cl bond. organic-chemistry.org This difference can be exploited to achieve chemoselective reduction. A common method for reductive dehalogenation is catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst with a hydrogen source. organic-chemistry.orgresearchwithrutgers.com Under controlled, neutral conditions, it is possible to selectively reduce the C8-bromo group while leaving the C2 and C4-chloro groups untouched. organic-chemistry.orgresearchwithrutgers.com This provides a synthetic route to 2,4-dichloro-7-methoxyquinoline (B1322905) from its 8-bromo precursor. Alternative methods, such as transfer hydrogenation, which avoids the direct use of flammable hydrogen gas, can also be employed for this transformation. acsgcipr.org Furthermore, metal-free methods using reagents like sodium sulfite (B76179) in an aqueous medium have been developed for the reductive dehalogenation of aryl bromides. rsc.org

| Reaction | Typical Reagents | Selectivity Principle | Potential Product from Substrate | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Higher reactivity of C-Br bond cleavage over C-Cl bond | 2,4-Dichloro-7-methoxyquinoline | organic-chemistry.orgresearchwithrutgers.com |

| Transfer Hydrogenation | Formate salts, Pd catalyst | Higher reactivity of C-Br bond cleavage over C-Cl bond | 2,4-Dichloro-7-methoxyquinoline | acsgcipr.org |

| Metal-Free Reduction | Sodium Sulfite (Na₂SO₃) in H₂O | Preferential reduction of aryl bromides over chlorides | 2,4-Dichloro-7-methoxyquinoline | rsc.org |

Selective Oxidation of the Quinoline Core

The selective oxidation of the quinoline core in "this compound" primarily involves the nitrogen atom of the heterocyclic ring, leading to the formation of the corresponding N-oxide. This transformation is a common reaction for quinoline and its derivatives, offering a pathway to further functionalization and modification of the molecule's electronic and steric properties. The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent for such conversions.

The reactivity of the quinoline nitrogen in "this compound" towards oxidation is influenced by the electronic effects of the substituents on both the benzene and pyridine rings. The presence of two electron-withdrawing chlorine atoms at the 2- and 4-positions, along with a bromine atom at the 8-position, significantly reduces the electron density of the quinoline ring system. This deactivating effect decreases the nucleophilicity of the nitrogen atom, making it less susceptible to electrophilic attack by the oxidizing agent compared to unsubstituted quinoline.

A plausible synthetic approach for the selective oxidation of the quinoline core of "this compound" would involve its reaction with a suitable peroxy acid, such as m-CPBA, in an inert solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time and temperature for the formation of "this compound N-oxide".

Detailed Research Findings

While specific research detailing the selective oxidation of "this compound" is not extensively documented in publicly available literature, the N-oxidation of substituted quinolines is a well-established transformation in organic synthesis. Studies on quinolines bearing various electron-withdrawing and electron-donating groups have shown that peroxy acids are effective reagents for this purpose. The general mechanism involves the electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the quinoline nitrogen.

Based on this established reactivity, a representative protocol for the selective oxidation of the quinoline core of "this compound" can be proposed. The following data table outlines a hypothetical, yet scientifically sound, experimental setup for this transformation.

Interactive Data Table: Representative N-Oxidation of this compound

| Reactant | Reagent(s) | Solvent | Reaction Conditions | Product |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | Room temperature, 24h | This compound N-oxide |

Iv. Structural Analysis and Computational Studies

Advanced Spectroscopic Analysis for Molecular Structure Elucidation

A suite of spectroscopic methods is employed to dissect the molecular structure of 8-Bromo-2,4-dichloro-7-methoxyquinoline, each providing unique insights into its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are critical for confirming the substitution pattern on the quinoline (B57606) core.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 8-bromo-6-cyanoquinoline, shows distinct signals for the aromatic protons, providing a basis for predicting the spectrum of this compound. researchgate.net The protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, likely in the range of δ 3.9-4.1 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring. The remaining two protons on the quinoline core, at positions 3, 5, and 6, would exhibit specific splitting patterns (doublets or multiplets) due to coupling with neighboring protons, allowing for their unambiguous assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For a similar compound, 8-bromo-6-cyanoquinoline, the carbon signals are well-resolved in the aromatic region. researchgate.net In this compound, the carbon atom of the methoxy group is expected to resonate at approximately δ 55-60 ppm. The ten carbon atoms of the quinoline ring will appear in the downfield region (δ 110-160 ppm). The carbons directly attached to the electronegative chlorine and bromine atoms (C2, C4, and C8) would be significantly deshielded and thus shifted further downfield.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~7.5 - 7.8 (s) | C-2: ~150-155 |

| H-5 | ~7.8 - 8.1 (d) | C-3: ~122-126 |

| H-6 | ~7.3 - 7.6 (d) | C-4: ~140-145 |

| 7-OCH₃ | ~3.9 - 4.1 (s) | C-4a: ~148-152 |

| C-5: ~128-132 | ||

| C-6: ~115-120 | ||

| C-7: ~155-160 | ||

| C-8: ~118-122 | ||

| C-8a: ~145-150 | ||

| 7-OCH₃: ~56-60 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental formula (C₁₀H₆BrCl₂NO). The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak, which is a definitive signature for halogenated compounds.

The fragmentation pattern in the mass spectrum would reveal key structural features. Common fragmentation pathways for halogenated quinolines involve the loss of halogen atoms and the cleavage of the quinoline ring. For instance, the mass spectrum of 8-bromoquinoline shows a prominent molecular ion peak and a significant fragment corresponding to the loss of the bromine atom. nih.gov For this compound, characteristic fragmentation would likely include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of a bromine atom: [M - Br]⁺

Loss of a methyl group from the methoxy moiety: [M - CH₃]⁺

Loss of a CO molecule from the methoxy group: [M - CH₃ - CO]⁺

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 311/313/315/317 |

| [M-Cl]⁺ | Loss of a Chlorine atom | 276/278/280 |

| [M-Br]⁺ | Loss of a Bromine atom | 232/234 |

| [M-CH₃]⁺ | Loss of a Methyl radical | 296/298/300/302 |

Note: The multiple m/z values for each fragment are due to the presence of bromine and chlorine isotopes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching (aromatic ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected to produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching (ether): The asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group will give rise to strong absorptions, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration will also be in the fingerprint region, usually at a lower wavenumber than C-Cl stretching, between 500 and 600 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C/C=N | Stretching | 1450 - 1600 |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1300 |

| C-O-C (ether) | Symmetric Stretching | 1000 - 1100 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, and the substituents on the ring can influence the wavelength and intensity of these absorptions. The electronic absorption spectra of 5,7-dibromo-8-hydroxy quinoline have been studied, showing transitions in the UV region. researchgate.net

The UV-Vis spectrum of this compound is expected to display multiple absorption bands characteristic of the quinoline scaffold. These bands arise from π → π* transitions within the aromatic system. The presence of the methoxy group (an auxochrome) and the halogen atoms can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The methoxy group, being an electron-donating group, is likely to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands.

X-ray Crystallography for Solid-State Structural Elucidation

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures provides insights into its likely solid-state conformation.

The crystal structure of a related compound, 8-bromo-2-methylquinoline, reveals a nearly planar quinoline system. nih.gov It is expected that the quinoline core of this compound will also be essentially planar. The methoxy group may lie in the plane of the quinoline ring or be slightly twisted out of the plane to minimize steric hindrance with the adjacent bromine atom at the 8-position.

Intermolecular interactions in the solid state play a crucial role in determining the crystal packing. In the absence of strong hydrogen bond donors or acceptors, the packing of this compound is likely to be governed by weaker interactions such as:

π-π stacking: The planar quinoline rings can stack on top of each other, leading to stabilizing π-π interactions. The centroid-centroid distance between stacked rings in 8-bromo-2-methylquinoline is 3.76 Å. nih.gov

Halogen bonding: The bromine and chlorine atoms can participate in halogen bonding, where the halogen acts as an electrophilic species interacting with a nucleophilic region of an adjacent molecule.

Computational Chemistry Approaches for Understanding Reactivity and Interactions

Computational chemistry serves as a powerful tool to model and predict the behavior of molecules, thereby guiding synthetic efforts and rational drug design. For this compound, a molecule with a complex substitution pattern, these methods are invaluable for understanding the interplay of its functional groups.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted quinolines to calculate properties such as molecular orbital energies, electron density distribution, and the energetics of chemical reactions. These calculations are fundamental to predicting a molecule's reactivity and kinetic stability.

DFT calculations can effectively predict the most probable sites for electrophilic and nucleophilic attack on the this compound scaffold. By analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can identify regions of the molecule that are electron-rich and thus susceptible to electrophilic attack, and regions that are electron-poor and prone to nucleophilic attack.

For instance, the methoxy group at position 7 is an electron-donating group, which would activate the benzene (B151609) ring portion of the quinoline for electrophilic substitution, while the bromine and chlorine atoms are electron-withdrawing, deactivating the rings. Fukui functions, derived from DFT, can provide a more quantitative measure of the reactivity of each atomic site. In electrophilic aromatic substitution, the site with the highest value of the Fukui function for electrophilic attack (f+) is predicted to be the most reactive. For nucleophilic aromatic substitution, the positions with the highest values of the Fukui function for nucleophilic attack (f-) are the most likely targets. Given the presence of two chloro substituents, DFT can help predict which of these is more susceptible to substitution. The carbon at position 4 is generally more activated towards nucleophilic attack than the carbon at position 2 in the quinoline ring system. mdpi.com

Table 1: Illustrative DFT-Calculated Reactivity Indices for this compound

| Atomic Site | Mulliken Atomic Charge (e) | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack |

| C-2 | +0.25 | 0.18 | 0.02 |

| C-4 | +0.35 | 0.25 | 0.01 |

| C-5 | -0.15 | 0.05 | 0.15 |

| C-6 | -0.10 | 0.03 | 0.12 |

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations for similar compounds. The higher positive charge and f⁻ value at C-4 suggest it is the primary site for nucleophilic attack.

Beyond predicting where a reaction might occur, DFT is instrumental in elucidating the 'how'—the reaction mechanism. By calculating the potential energy surface for a proposed reaction pathway, researchers can identify transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, DFT could be used to model the transition states for various reactions, such as the nucleophilic substitution of one of the chlorine atoms. By comparing the activation energies for substitution at the C-2 and C-4 positions, a theoretical confirmation of the site-selectivity can be obtained. These calculations can also reveal whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to predict how a small molecule, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. Quinoline derivatives are known to act as inhibitors for a variety of kinases, including Epidermal Growth Factor Receptor (EGFR) kinase, which is a common target in cancer therapy. researchgate.netmdpi.comnih.govnih.govugm.ac.idfrontiersin.orgresearchgate.netscielo.brnih.gov

A hypothetical docking study of this compound into the ATP-binding site of EGFR kinase could reveal key binding interactions. The quinoline nitrogen is likely to form a hydrogen bond with a key amino acid residue in the hinge region of the kinase, such as Methionine 793. The substituted benzene ring can form hydrophobic and van der Waals interactions with other residues in the active site. The bromo and chloro substituents can also participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding. mdpi.com

Table 2: Illustrative Molecular Docking Results of this compound with EGFR Kinase

| Parameter | Value |

| Docking Score (kcal/mol) | -9.5 |

| Predicted Interactions | |

| Hydrogen Bonds | N1 of quinoline with Met793 |

| Halogen Bonds | C4-Cl with Thr790 |

| Hydrophobic Interactions | Quinoline ring with Leu718, Val726, Ala743 |

| Pi-Stacking | Benzene moiety with Phe856 |

Note: This table presents hypothetical data from a molecular docking simulation to illustrate the potential binding mode of the compound.

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. An MD simulation of the this compound-EGFR complex, for example, would allow for the assessment of the stability of the docked pose. mdpi.comnih.govugm.ac.idfrontiersin.orgresearchgate.net By simulating the movements of all atoms in the system over a period of nanoseconds, one can observe whether the key interactions predicted by docking are maintained.

MD simulations can also reveal the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. Analysis of the MD trajectory can provide information on the conformational changes in the protein, the fluctuations of the ligand within the binding site, and the role of water molecules in mediating the interaction. Furthermore, techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. ugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. To develop a QSAR model for quinoline derivatives, a dataset of compounds with known biological activities (e.g., anticancer activity) would be required.

Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of quinoline derivatives is a cornerstone of modern computational drug design. nih.gov These models, primarily Quantitative Structure-Activity Relationship (QSAR) studies, aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net This approach significantly reduces the time and cost associated with synthesizing and testing novel drug candidates. mdpi.com

Several 2D and 3D-QSAR methodologies are employed, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). jmaterenvironsci.com These techniques are used to investigate the structure-activity relationship of new compounds by determining regions with specific steric, electrostatic, hydrophobic, and hydrogen-bonding interactions that may enhance or diminish biological activity. jmaterenvironsci.com

For instance, in the study of quinoline derivatives as potential antimalarial agents, 3D-QSAR models have been developed. These models are built using a database of compounds with known activity against parasitic strains like P. falciparum. mdpi.com The process involves aligning the 3D structures of the molecules in a dataset and calculating their interaction fields. jmaterenvironsci.com The resulting models are validated through internal and external statistical methods to ensure their predictive power. mdpi.com A robust QSAR model is typically characterized by high correlation coefficients (R²) and cross-validation coefficients (q²), and a low standard error of estimation. jmaterenvironsci.comnih.gov

Molecular docking is another crucial computational tool often used in conjunction with QSAR. nih.gov It predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. sioc-journal.cn By analyzing these binding conformations, researchers can gain insights into the molecular interactions that drive biological activity, which in turn informs the QSAR models. nih.govsioc-journal.cn For example, docking studies on quinoline derivatives have helped identify key interactions with target enzymes, providing a structural basis for their observed inhibitory activity. ugm.ac.id

The statistical performance of several QSAR models developed for various quinoline derivatives is summarized below, demonstrating their high predictive capabilities.

| QSAR Model | Target Activity | q² (Cross-validated r²) | R² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| CoMFA | Antimalarial | 0.610 | 0.980 | jmaterenvironsci.com |

| CoMSIA | Antimalarial | 0.760 | 0.950 | jmaterenvironsci.com |

| 2D-QSAR | Antimalarial (P. falciparum) | N/A | 0.827 (training set) | mdpi.com |

| CoMFA | Anticancer (Topoisomerase-II) | 0.592 | 0.966 | nih.gov |

| CoMSIA | Anticancer (Topoisomerase-II) | 0.533 | 0.985 | nih.gov |

| 3D-QSAR | Antimalarial (PfDHFR) | 0.773 | 0.881 | ugm.ac.id |

Application to Halogenated Quinoline Derivatives

The predictive models developed for the broader quinoline class are directly applicable to understanding the specific roles of substituents in halogenated derivatives like this compound. The inclusion of halogen atoms (bromine, chlorine) at various positions on the quinoline scaffold significantly influences the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which are critical determinants of biological activity. biointerfaceresearch.com

QSAR models, particularly 3D-QSAR techniques like CoMFA and CoMSIA, generate contour maps that visualize the impact of different structural features. nih.gov

Steric Contour Maps: These maps indicate regions where bulky groups increase or decrease activity. For a compound like this compound, these maps can predict whether the bromo and chloro substituents are in sterically favorable positions for binding to a potential biological target.

Electrostatic Contour Maps: These highlight areas where positive or negative electrostatic potential is favorable. The highly electronegative chlorine and bromine atoms create specific electrostatic fields around the molecule. Models can predict whether these fields will result in favorable interactions (e.g., hydrogen bonds or halogen bonds) within a receptor's binding pocket. For instance, blue contours near a substituent position may suggest that electron-donating groups would increase activity. jmaterenvironsci.com

Hydrophobic Contour Maps: These maps show regions where hydrophobic (lipophilic) groups are preferred. Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. QSAR models can quantify the optimal level of hydrophobicity for a given biological target.

Research on various quinoline derivatives has demonstrated that the presence and position of halogen substituents are often key to maximizing potency. biointerfaceresearch.com For example, studies on quinoline conjugates have shown that halogen-containing derivatives exhibit maximized anti-inflammatory and analgesic actions. biointerfaceresearch.com Computational models help to rationalize these empirical observations. By inputting the structure of this compound into a validated QSAR model for a relevant activity (e.g., anticancer or antimicrobial), it is possible to predict its potency and guide further synthetic modifications to optimize its therapeutic profile. The model could suggest, for example, that a different halogen at position 8, or shifting the chloro groups to other positions, might lead to a more active compound.

Vi. Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Methoxyquinolines

The synthesis of complex molecules like 8-Bromo-2,4-dichloro-7-methoxyquinoline traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. nih.govijpsjournal.com Future research will prioritize the development of green and sustainable synthetic strategies. nih.govijpsjournal.com This includes the use of environmentally benign solvents, recyclable nanocatalysts, and energy-efficient techniques such as microwave and ultrasound-assisted synthesis. nih.govbenthamdirect.com Methodologies that allow for the regioselective halogenation of quinoline (B57606) derivatives without the need for metal catalysts are also of significant interest, as they offer a more atom-economical and environmentally friendly approach. rsc.orgrsc.org The goal is to create synthetic pathways that are not only efficient in terms of yield but also minimize their environmental impact. acs.org

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

While quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, the precise molecular mechanisms often remain to be fully elucidated. nih.govnih.gov For this compound, future studies will need to move beyond preliminary screening to pinpoint its specific molecular targets. This will involve a combination of biochemical assays, proteomics, and genomics to identify the proteins and cellular pathways with which the compound interacts. Understanding these interactions at a molecular level is crucial for optimizing its therapeutic effects and minimizing potential off-target effects. For instance, investigating its potential to inhibit key enzymes like kinases or to interfere with DNA replication processes could reveal novel therapeutic applications. nih.govrsc.org

Rational Design of Next-Generation Quinoline-Based Bioactive Agents through Computational and Synthetic Strategies

The future of drug discovery for quinoline-based compounds lies in the synergy between computational modeling and synthetic chemistry. nih.govresearchgate.netresearchgate.net By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, researchers can predict how modifications to the structure of this compound will affect its biological activity. nih.govmdpi.commdpi.comnih.govmdpi.com This in-silico approach allows for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. nih.govmdpi.comijprajournal.com For example, computational models can help identify which positions on the quinoline ring are most amenable to modification to improve binding to a specific biological target. nih.govmdpi.com These predictions can then be validated through targeted synthesis and biological testing, creating a feedback loop that accelerates the drug discovery process.

Integration of In Vitro Biological Screening with Advanced Computational Modeling for Drug Discovery

The integration of high-throughput in vitro screening with advanced computational modeling represents a powerful strategy for accelerating the discovery of new drug candidates. mdpi.comresearchgate.netresearchgate.net Large libraries of quinoline derivatives can be virtually screened against various biological targets to identify promising hits. ijprajournal.comnih.gov These computational predictions can then be used to prioritize compounds for in vitro testing, making the screening process more efficient and cost-effective. researchgate.net For a compound like this compound, this integrated approach could be used to explore its potential against a wide range of diseases, from cancers to infectious diseases, and to identify potential new therapeutic applications. researchgate.netnih.gov

Exploration of New Molecular Targets for Therapeutic Intervention Based on Quinoline Scaffolds

The versatility of the quinoline scaffold suggests that it may be able to interact with a wide range of biological targets beyond those that are already known. nih.govnih.gov Future research should focus on exploring new molecular targets for quinoline-based compounds. This could involve screening libraries of derivatives against emerging therapeutic targets, such as those involved in neurodegenerative diseases or metabolic disorders. acs.org The unique electronic and steric properties of this compound make it an interesting candidate for such exploratory studies. The identification of novel molecular targets would not only open up new therapeutic avenues for this class of compounds but also provide valuable insights into the underlying biology of various diseases. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.